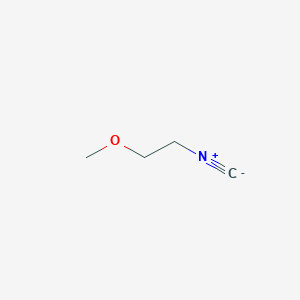
2-(2,4-Difluorophenoxy)-5-nitropyridine
Vue d'ensemble
Description
2-(2,4-Difluorophenoxy)-5-nitropyridine, also known as 2,4-DFPNP, is an organic compound belonging to the nitropyridine family of molecules. It has a wide range of applications in the field of science, including synthesis, research, and industrial applications. It is a colorless, crystalline solid, with a molecular weight of 175.14 g/mol and a melting point of 110-111°C. The structure of 2,4-DFPNP is composed of a pyridine ring, two fluorine atoms, and a nitro group. It has a high solubility in water and is stable under normal conditions.
Applications De Recherche Scientifique
Fluorescent Detection in Food Safety
2-(2,4-Difluorophenoxy)-5-nitropyridine: can be utilized in the development of fluorescent assays for detecting herbicides in food samples. For example, a fluorescent assay based on covalent organic frameworks (COFs) and MnO2 nanosheets has been developed for the detection of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar compound . This method could potentially be adapted for 2-(2,4-Difluorophenoxy)-5-nitropyridine, offering a sensitive and cost-effective way to ensure food safety.
Anti-Inflammatory Pharmaceutical Research
Derivatives of 2-(2,4-Dichlorophenoxy)acetic acid, which is structurally related to 2-(2,4-Difluorophenoxy)-5-nitropyridine, have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which is a target for anti-inflammatory drugs . Research into the nitropyridine derivative could lead to the development of new anti-inflammatory medications.
Molecular Docking Studies
Molecular docking studies of related compounds have indicated effective interaction with the active site of COX-2. This suggests that 2-(2,4-Difluorophenoxy)-5-nitropyridine could be used in computational studies to design new inhibitors for enzymes like COX-2, which are relevant in treating conditions like inflammation and cancer .
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUVVNYXQZPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384139 | |
| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-5-nitropyridine | |
CAS RN |
219865-96-0 | |
| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)


![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)

